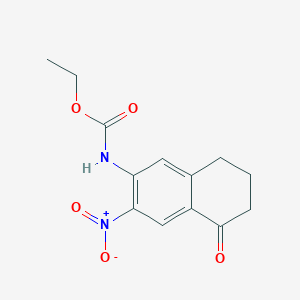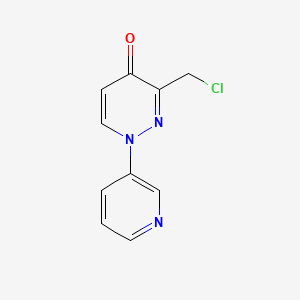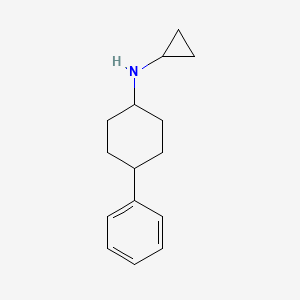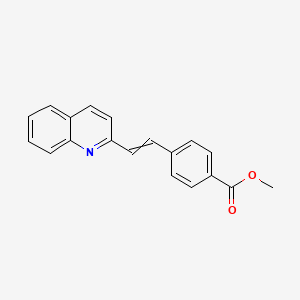
Methyl 4-(2-quinolin-2-ylethenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-quinolin-2-ylethenyl)benzoate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system attached to a benzoate ester through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-quinolin-2-ylethenyl)benzoate typically involves the following steps:
Formation of Quinoline Derivative: The quinoline ring system can be synthesized through various methods, including the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Ethenylation: The quinoline derivative is then subjected to ethenylation, where an ethenyl group is introduced at the 2-position of the quinoline ring.
Esterification: The final step involves the esterification of the ethenylated quinoline derivative with methyl 4-hydroxybenzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-quinolin-2-ylethenyl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, thiols, and halides, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 4-(2-quinolin-2-ylethenyl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets such as DNA and enzymes.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 4-(2-quinolin-2-ylethenyl)benzoate involves its interaction with molecular targets such as DNA, enzymes, and receptors. The quinoline ring system can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, the compound can inhibit the activity of enzymes involved in critical biological pathways, such as topoisomerases and kinases, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(quinolin-2-ylethynyl)benzoate: Similar structure but with an ethynyl linkage instead of an ethenyl linkage.
Methyl 4-(quinolin-2-ylmethyl)benzoate: Similar structure but with a methyl linkage instead of an ethenyl linkage.
Uniqueness
Methyl 4-(2-quinolin-2-ylethenyl)benzoate is unique due to its ethenyl linkage, which imparts distinct electronic and steric properties compared to its analogs.
Properties
Molecular Formula |
C19H15NO2 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
methyl 4-(2-quinolin-2-ylethenyl)benzoate |
InChI |
InChI=1S/C19H15NO2/c1-22-19(21)16-9-6-14(7-10-16)8-12-17-13-11-15-4-2-3-5-18(15)20-17/h2-13H,1H3 |
InChI Key |
POXFBFWQDFUUHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)
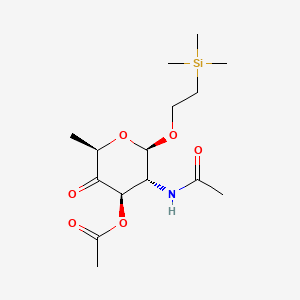
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)
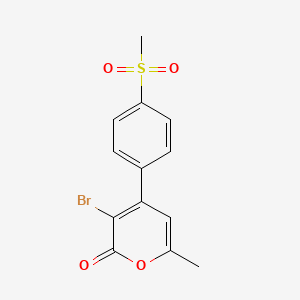
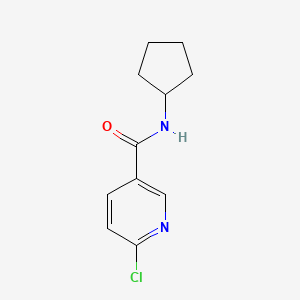
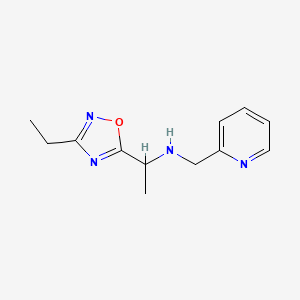
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
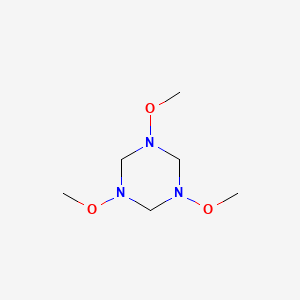
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)
